molecular formula C13H14O3 B7872029 2-Furyl-(4-methoxy-2-methylphenyl)methanol

2-Furyl-(4-methoxy-2-methylphenyl)methanol

Cat. No.: B7872029
M. Wt: 218.25 g/mol
InChI Key: XAOJXTWBUQPYCG-UHFFFAOYSA-N
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Description

2-Furyl-(4-methoxy-2-methylphenyl)methanol is an organic compound with the molecular formula C13H14O3 It is characterized by the presence of a furan ring and a methoxy-substituted phenyl group connected through a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furyl-(4-methoxy-2-methylphenyl)methanol typically involves the reaction of 2-furylmethanol with 4-methoxy-2-methylbenzaldehyde under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 2-furylmethanol attacks the carbonyl carbon of the aldehyde, followed by proton transfer and dehydration to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Furyl-(4-methoxy-2-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-furyl-(4-methoxy-2-methylphenyl)ketone.

    Reduction: Formation of 2-tetrahydrofuryl-(4-methoxy-2-methylphenyl)methanol.

    Substitution: Formation of 2-furyl-(4-hydroxy-2-methylphenyl)methanol.

Scientific Research Applications

2-Furyl-(4-methoxy-2-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furyl-(4-methoxy-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Modulating receptor activity: Interacting with cellular receptors to alter signal transduction pathways.

    Antioxidant activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furyl-(4-hydroxy-2-methylphenyl)methanol
  • 2-Furyl-(4-methoxyphenyl)methanol
  • 2-Furyl-(4-methylphenyl)methanol

Uniqueness

2-Furyl-(4-methoxy-2-methylphenyl)methanol is unique due to the presence of both a furan ring and a methoxy-substituted phenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

furan-2-yl-(4-methoxy-2-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-9-8-10(15-2)5-6-11(9)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOJXTWBUQPYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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